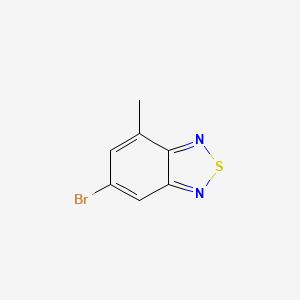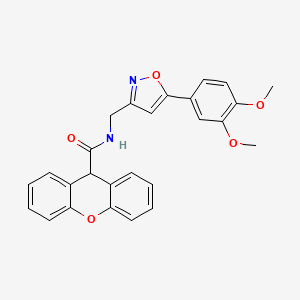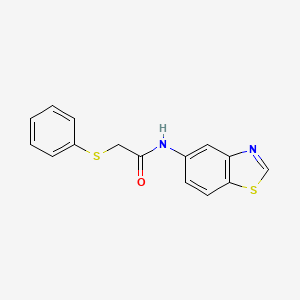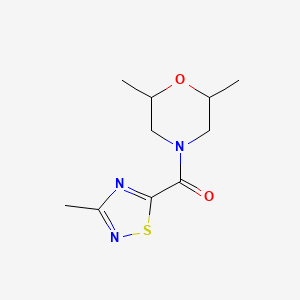
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (4-Cl-INBSA) is a small molecule that has been studied in recent years for its potential applications in medicinal chemistry and drug discovery. 4-Cl-INBSA is a synthetic compound that has been synthesized using a variety of methods, including the use of a catalyst. This compound has been studied for its potential applications in medicinal chemistry and drug discovery due to its ability to bind to a variety of proteins, including enzymes and receptors. It has also been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). In addition, 4-Cl-INBSA has been studied for its potential use in the treatment of various diseases, such as cancer and inflammation.
科学的研究の応用
Anticancer Activity
The quinoxaline scaffold, to which this compound belongs, has shown promise as a platform for discovering active chemotherapeutic agents . Researchers have synthesized and evaluated quinoxaline derivatives against tumor cell lines. Notably, compounds VIId, VIIIa, VIIIc, VIIIe, and XVa demonstrated promising activity against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. Compound VIIIc, in particular, disrupted the cell cycle profile and induced cell cycle arrest at the G2/M phase boundary. Further optimization of VIIIc could lead to an anti-cancer drug candidate .
VEGFR-2 Inhibition
In addition to its anticancer potential, this compound was evaluated for its inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2). Although it exhibited weak activity against VEGFR-2, this finding suggests a potential role in angiogenesis inhibition, which is relevant in cancer therapy and other pathological conditions .
Apoptotic Induction
Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis and eliminating damaged cells. Compound VIIIc, identified as a lead candidate, showed apoptotic-inducing properties against the HCT116 cell line. Further studies could explore its mechanism of action and potential therapeutic applications .
Synthesis and Structure-Activity Relationship (SAR) Studies
Researchers have investigated the synthesis of quinoxaline derivatives, including this compound, to understand the structure-activity relationship. By modifying specific functional groups, they aim to enhance bioactivity and optimize drug-like properties .
Drug Delivery Systems
Given its interesting properties, this compound could serve as a building block for designing drug delivery systems. Researchers might explore its conjugation with nanoparticles, liposomes, or other carriers to improve drug solubility, stability, and targeted delivery .
Chemical Biology and Medicinal Chemistry
The study of this compound contributes to the broader field of chemical biology and medicinal chemistry. Insights gained from its synthesis, biological evaluation, and mechanism of action can inform drug discovery efforts and inspire the design of novel therapeutic agents .
特性
IUPAC Name |
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODXQCVSYGUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)

![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)



![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)
